molecular formula C7H8BN3O2 B13665727 (2-Aminoimidazo[1,2-a]pyridin-6-yl)boronic acid

(2-Aminoimidazo[1,2-a]pyridin-6-yl)boronic acid

Cat. No.: B13665727
M. Wt: 176.97 g/mol
InChI Key: QKWAFVLWERNURX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Aminoimidazo[1,2-a]pyridin-6-yl)boronic acid is a compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling . This compound features a unique structure that combines an imidazo[1,2-a]pyridine moiety with a boronic acid functional group, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminoimidazo[1,2-a]pyridin-6-yl)boronic acid typically involves the formation of the imidazo[1,2-a]pyridine core followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyridine ring. Subsequently, the boronic acid group can be introduced via borylation reactions using reagents such as bis(pinacolato)diboron or boronic esters .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and automated systems can further enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions: (2-Aminoimidazo[1,2-a]pyridin-6-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: (2-Aminoimidazo[1,2-a]pyridin-6-yl)boronic acid is unique due to its combination of the imidazo[1,2-a]pyridine core and the boronic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in both organic synthesis and biological research .

Properties

Molecular Formula

C7H8BN3O2

Molecular Weight

176.97 g/mol

IUPAC Name

(2-aminoimidazo[1,2-a]pyridin-6-yl)boronic acid

InChI

InChI=1S/C7H8BN3O2/c9-6-4-11-3-5(8(12)13)1-2-7(11)10-6/h1-4,12-13H,9H2

InChI Key

QKWAFVLWERNURX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN2C=C(N=C2C=C1)N)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.